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Compound of Interest

Compound Name:
2-Fluoro-4-methyl-5-

(tributylstannyl)pyridine

Cat. No.: B596233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of

modern molecular design, profoundly influencing the fields of drug discovery, agrochemicals,

and materials science. The unique physicochemical properties imparted by fluorine, such as

high electronegativity, small atomic radius, and the ability to form strong C-F bonds, allow for

the fine-tuning of molecular properties to enhance biological activity, stability, and material

performance. This in-depth technical guide explores the core applications of fluorinated

pyridines, providing quantitative data, detailed experimental protocols, and visual

representations of key biological pathways and experimental workflows.

Impact of Fluorination on Pyridine Properties
The introduction of fluorine atoms onto a pyridine ring significantly alters its fundamental

electronic and physical properties. These modifications are pivotal in tailoring molecules for

specific applications.

Lipophilicity (logD/logP): Fluorination generally increases lipophilicity, a critical factor for

membrane permeability and bioavailability. However, the effect is context-dependent,

influenced by the number and position of fluorine atoms. For instance, a trifluoromethyl (-

CF3) group significantly enhances lipophilicity.
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Acidity/Basicity (pKa): As a highly electronegative atom, fluorine withdraws electron density

from the pyridine ring, thereby reducing the basicity of the nitrogen atom. This modulation of

pKa can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

Metabolic Stability: The strength of the C-F bond makes fluorinated positions on a molecule

less susceptible to metabolic degradation by cytochrome P450 enzymes. This often leads to

an increased half-life and improved in vivo efficacy of pharmaceuticals and agrochemicals.

Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets,

such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity

and potency.

Applications in Drug Discovery
Fluorinated pyridines are integral components of numerous FDA-approved drugs,

demonstrating their broad therapeutic utility across various disease areas.

Anticancer Agents
Fluorinated pyridines are prominent in oncology, particularly in the development of kinase

inhibitors.

Table 1: In Vitro Activity of Fluorinated Pyridine-Containing Anticancer Drugs
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Drug Name Target Cancer Cell Line IC50 (nM)

Alpelisib PI3Kα

KPL4

(HER2+/PIK3CA

mutant)

1,000

Alpelisib PI3Kα

HCC1954

(HER2+/PIK3CA

mutant)

1,000

Alpelisib PI3Kα

SKBR3

(HER2+/PIK3CA wild-

type)

1,000

Alpelisib PI3Kα

BT474

(HER2+/PIK3CA

mutant)

1,000

Alpelisib PI3Kα

JIMT1

(HER2+/PIK3CA wild-

type)

>10,000

Ivosidenib Mutant IDH1 (R132H) U87MG (glioblastoma) 6

Ivosidenib Mutant IDH1 (R132C)
HT1080

(fibrosarcoma)
14

Data sourced from multiple studies, IC50 values can vary based on experimental conditions.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition by Alpelisib

Alpelisib is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). In

cancers with a mutated PIK3CA gene, which encodes p110α, this pathway is constitutively

active, promoting cell growth, proliferation, and survival. Alpelisib's inhibition of PI3Kα blocks

the downstream signaling cascade.
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PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Other Therapeutic Areas
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The utility of fluorinated pyridines extends beyond oncology. For example, Lemborexant is a

dual orexin receptor antagonist used for the treatment of insomnia. The fluorine substitution in

its structure is crucial for achieving high binding affinity to the orexin receptors OX1R and

OX2R, which are involved in regulating the sleep-wake cycle.

Applications in Agrochemicals
Fluorinated pyridines are a cornerstone of the modern agrochemical industry, providing

effective solutions for crop protection.

Herbicides
These compounds are used to develop selective herbicides that target specific enzymes in

weeds.

Table 2: Herbicidal Activity of Fluorinated Pyridine-Containing Herbicides

Herbicide Name Target Enzyme Weed Species EC50/IC50

Fluazifop-butyl
Acetyl-CoA

carboxylase (ACCase)

Setaria viridis (Green

foxtail)

Not specified, but

effective at registered

rates.

Picolinafen
Phytoene desaturase

(PDS)

Galium aparine

(Cleavers)

Effective at low

application rates.

EC50/IC50 values are highly dependent on the specific weed species, growth stage, and

environmental conditions.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase by Fluazifop

Fluazifop-butyl is a selective herbicide that, after being absorbed by the plant, is hydrolyzed to

its active form, fluazifop acid. This acid inhibits the enzyme acetyl-CoA carboxylase (ACCase)

in grasses. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential

components of cell membranes. Inhibition of this enzyme leads to the disruption of cell

membrane integrity and ultimately the death of the susceptible grass weed.
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Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop-acid.

Insecticides
Fluorinated pyridines are also crucial in the development of modern insecticides.

Table 3: Insecticidal Activity of Flupyradifurone

Insecticide Name Target Pest Species LC50

Flupyradifurone
Nicotinic acetylcholine

receptor (nAChR)

Myzus persicae

(Green peach aphid)

8.491 mg/L (48h)[1][2]

[3]

Signaling Pathway: Modulation of Nicotinic Acetylcholine Receptors by Flupyradifurone

Flupyradifurone is a butenolide insecticide that acts as a partial agonist of the insect nicotinic

acetylcholine receptor (nAChR). By binding to these receptors in the central nervous system of

insects, it causes overstimulation, leading to paralysis and death.
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Action of Flupyradifurone on the insect nicotinic acetylcholine receptor.

Applications in Materials Science
The high thermal stability and chemical resistance conferred by fluorine make fluorinated

pyridines valuable monomers for high-performance polymers. Perfluoropyridine, in particular, is

a versatile building block for fluoropolymers with applications in aerospace and electronics.

Table 4: Thermal and Mechanical Properties of Selected Fluorinated Pyridine-Containing

Polymers
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Polymer Type Td5 (°C)
Tensile Strength
(MPa)

Elongation at
Break (%)

Perfluoropyridine-

based Thiol-ene

Network

274 - 348 Not Reported Not Reported

Fluorinated Polyimide 537 - 573 90.1 - 96.6 8.9 - 10.7

Fluorinated Polyamide > 400 Not Reported Not Reported

Td5 = Temperature at 5% weight loss.

These polymers often exhibit desirable properties such as low dielectric constants, low water

absorption, and high optical transparency, making them suitable for applications in

microelectronics and optical devices.

Experimental Protocols
Detailed and reliable synthetic procedures are crucial for the advancement of research in this

field. Below are representative protocols for the synthesis of key fluorinated pyridine building

blocks.

Synthesis of 2-Fluoropyridine
Method: Halogen exchange from 2-chloropyridine.

Reactants: 2-chloropyridine, potassium fluoride (spray-dried), and sulfolane (solvent).

Procedure:

A mixture of 2-chloropyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and

sulfolane is heated to 220-230 °C in a sealed reactor.

The reaction is monitored by gas chromatography until the starting material is consumed

(typically 24-48 hours).
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The reaction mixture is cooled, and the product is isolated by fractional distillation under

reduced pressure.

Yield: Moderate to good.

Synthesis of 3-Fluoropyridine
Method: Balz-Schiemann reaction from 3-aminopyridine.

Reactants: 3-aminopyridine, tetrafluoroboric acid (HBF4), sodium nitrite (NaNO2).

Procedure:

3-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid.

The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added

dropwise while maintaining the temperature.

The resulting diazonium tetrafluoroborate salt is isolated by filtration.

The dry diazonium salt is thermally decomposed by gentle heating, and the crude 3-

fluoropyridine is collected by distillation.

The product is purified by redistillation.

Yield: Moderate.

Synthesis of 4-Fluoropyridine
Method: Halogen exchange from 4-chloropyridine.

Reactants: 4-chloropyridine hydrochloride, potassium fluoride, and a phase-transfer catalyst

(e.g., 18-crown-6) in an aprotic polar solvent (e.g., acetonitrile).

Procedure:

A mixture of 4-chloropyridine hydrochloride, potassium fluoride, and the phase-transfer

catalyst in the solvent is heated to reflux.
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The reaction is monitored by TLC or GC until completion.

The solvent is removed under reduced pressure, and the residue is partitioned between

water and a suitable organic solvent (e.g., diethyl ether).

The organic layer is dried and concentrated to afford the crude product, which is then

purified by distillation.

Yield: Good.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This is a key intermediate for many agrochemicals.

3-Picoline Vapor-phase Chlorination 3-(Trichloromethyl)pyridine HF/Catalyst 3-(Trifluoromethyl)pyridine Cl2, UV light 2-Chloro-5-(trifluoromethyl)pyridine

Click to download full resolution via product page

A general synthetic workflow for 2-chloro-5-(trifluoromethyl)pyridine.

Conclusion
Fluorinated pyridines represent a versatile and powerful class of molecules that have made a

significant impact on research and development across multiple scientific disciplines. Their

unique properties, derived from the strategic incorporation of fluorine, have enabled the

creation of highly effective pharmaceuticals, advanced agrochemicals, and robust materials.

The continued exploration of novel synthetic methodologies and a deeper understanding of

structure-activity relationships will undoubtedly lead to further innovations and applications of

this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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